![molecular formula C7H4ClF3N2O2 B108376 5-Chloro-2-nitro-4-(trifluoromethyl)aniline CAS No. 35375-74-7](/img/structure/B108376.png)
5-Chloro-2-nitro-4-(trifluoromethyl)aniline
Overview
Description
5-Chloro-2-nitro-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H4ClF3N2O2 and a molecular weight of 240.57 . It is a solid substance that should be stored in a dark place at room temperature .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-nitro-4-(trifluoromethyl)aniline is1S/C7H4ClF3N2O2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H,12H2
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
5-Chloro-2-nitro-4-(trifluoromethyl)aniline is a solid at room temperature . It has a molecular weight of 240.57 . The density of a related compound, 2-Chloro-5-(trifluoromethyl)aniline, is reported to be 1.428 g/mL at 25 °C .Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group in compounds like 5-Chloro-2-nitro-4-(trifluoromethyl)aniline is a common pharmacophore in many FDA-approved drugs . This group can enhance the biological activity and metabolic stability of pharmaceuticals. Therefore, this compound may serve as a precursor in synthesizing new drug candidates, particularly those targeting diseases where fluorinated compounds have proven effective.
Agrochemical Synthesis
Trifluoromethylpyridines, which can be derived from compounds such as 5-Chloro-2-nitro-4-(trifluoromethyl)aniline, play a significant role in the agrochemical industry . They are used in the synthesis of herbicides and pesticides, providing protection against a wide range of pests and diseases due to their unique physicochemical properties.
Safety And Hazards
5-Chloro-2-nitro-4-(trifluoromethyl)aniline may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective clothing and avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact with skin or eyes, wash with plenty of water and seek medical advice if necessary .
properties
IUPAC Name |
5-chloro-2-nitro-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMCWLIPRMIPBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378729 | |
Record name | 5-chloro-2-nitro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-nitro-4-(trifluoromethyl)aniline | |
CAS RN |
35375-74-7 | |
Record name | 5-chloro-2-nitro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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